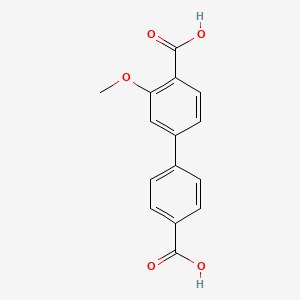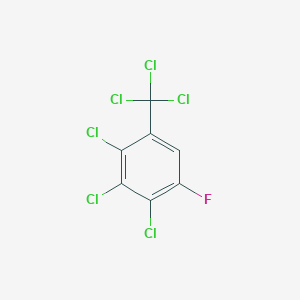
5-Fluoro-2,3,4-trichlorobenzotrichloride
描述
5-Fluoro-2,3,4-trichlorobenzotrichloride: is an organic compound characterized by the presence of fluorine and chlorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-2,3,4-trichlorobenzotrichloride typically involves multiple steps, including chlorination and fluorination. One common method starts with the chlorination of a suitable benzene derivative, followed by fluorination. The process may involve the use of catalysts such as ferric chloride anhydrous to enhance reaction efficiency and control the reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous-flow reactors to ensure better control over reaction conditions and minimize the formation of byproducts .
化学反应分析
Types of Reactions: 5-Fluoro-2,3,4-trichlorobenzotrichloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields less chlorinated or fluorinated derivatives.
科学研究应用
Chemistry: 5-Fluoro-2,3,4-trichlorobenzotrichloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology and Medicine: In biological and medical research, the compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its fluorine and chlorine atoms can enhance the biological activity and stability of drug molecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism by which 5-Fluoro-2,3,4-trichlorobenzotrichloride exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The presence of fluorine and chlorine atoms can influence the reactivity and selectivity of the compound in various chemical processes.
相似化合物的比较
- 5-Fluoro-2,3,4-trichlorobenzotrifluoride
- 5-Fluoro-2,3,4-trichlorobenzoyl chloride
- 5-Fluoro-2,3,4-trichlorobenzonitrile
Uniqueness: 5-Fluoro-2,3,4-trichlorobenzotrichloride is unique due to its specific arrangement of fluorine and chlorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to similar compounds, it may offer advantages in terms of reaction selectivity and product yield in certain chemical processes .
属性
IUPAC Name |
2,3,4-trichloro-1-fluoro-5-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl6F/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWBDCFTQRGSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl6F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)
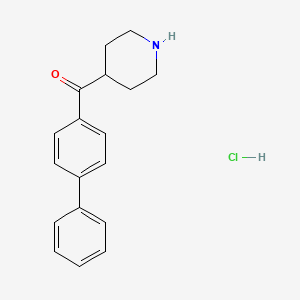
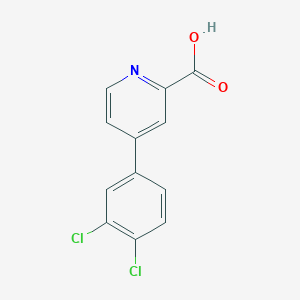

![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)
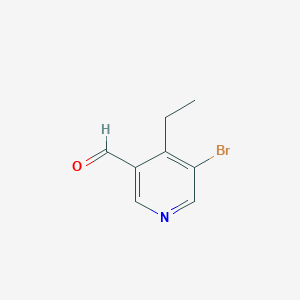
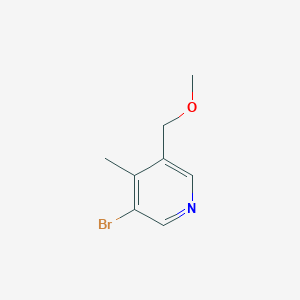
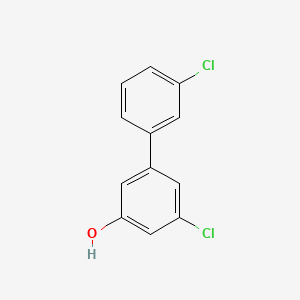
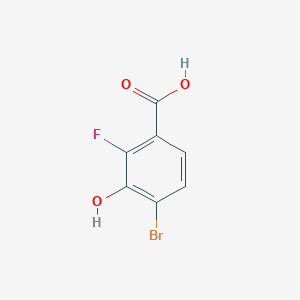
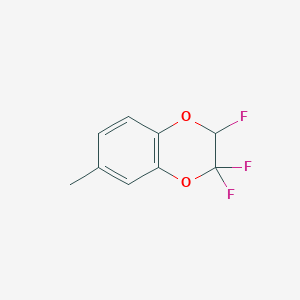
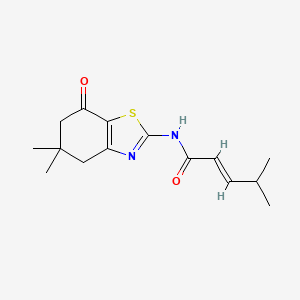
![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)
![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)
